molecular formula (NH4)2HPO4<br>(NH4)3PO4<br>H9N2O4P B045959 Diammonium hydrogen phosphate CAS No. 7783-28-0

Diammonium hydrogen phosphate

Cat. No.: B045959
CAS No.: 7783-28-0
M. Wt: 132.06 g/mol
InChI Key: MNNHAPBLZZVQHP-UHFFFAOYSA-N
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Description

Diammonium hydrogen phosphate (DAP), with the chemical formula (NH₄)₂HPO₄, is a water-soluble ammonium phosphate salt widely used in agriculture, food production, industrial processes, and heritage conservation. It is synthesized by reacting phosphoric acid with ammonia, yielding a compound with a slightly acidic pH (5.5–6.5) in aqueous solutions . Key applications include:

  • Agriculture: As a nitrogen-phosphorus fertilizer to enhance soil fertility .
  • Food Industry: As a leavening agent in baked goods and a pH regulator .
  • Stone Conservation: Reacts with carbonate substrates to form calcium phosphate phases, consolidating degraded stone artifacts .
  • Biochemical Processes: Acts as a unique activator/inhibitor in enzymatic reactions, such as tryptophan synthesis from D-serine .

DAP is commercially favored for its low cost, non-toxicity, and ease of handling .

Mechanism of Action

Target of Action

Diammonium hydrogen phosphate primarily targets soil and plants when used as a fertilizer . It provides essential nutrients, nitrogen, and phosphorus, which are directly assimilated by plants . In the context of acid fracturing operations, it targets the surfaces of fractures, generating asperities that keep the fracture conductive .

Mode of Action

When applied as a fertilizer, this compound temporarily increases the soil pH . Over a long term, the treated ground becomes more acidic due to the nitrification of the ammonium . In acid fracturing operations, the compound etches the surfaces of the fracture .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to plant growth and soil health. The compound provides essential nutrients, promoting plant growth and temporarily increasing soil pH . .

Pharmacokinetics

It’s worth noting that the compound is water-soluble, which facilitates its distribution in the soil and uptake by plants .

Result of Action

The primary result of the action of this compound is improved plant growth due to the provision of essential nutrients . In acid fracturing operations, the compound helps to keep the fracture conductive .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, its effectiveness as a fertilizer can be affected by soil pH . Additionally, the compound is incompatible with alkaline chemicals because its ammonium ion is more likely to convert to ammonia in a high-pH environment .

Biological Activity

Diammonium hydrogen phosphate (DAP), with the chemical formula (NH4)2HPO4(NH_4)_2HPO_4, is a water-soluble inorganic compound widely used in agriculture and various industrial applications. Its biological activity stems primarily from its role as a nutrient source, particularly for nitrogen and phosphorus, which are essential for plant growth and microbial metabolism. This article explores the biological activities of DAP, supported by data tables, case studies, and research findings.

Plant Growth Enhancement

DAP is recognized for its high solubility and nutrient content, making it an effective fertilizer. It provides both ammonium (NH4+NH_4^+) and phosphate (HPO42HPO_4^{2-}) ions, which are crucial for:

  • Amino Acid Synthesis : Ammonium serves as a nitrogen source for the synthesis of amino acids.
  • Energy Transfer : Phosphate is vital for ATP production, which is essential for energy transfer in cells.

Table 1: Nutritional Composition of DAP

NutrientContent (per 100g)
Nitrogen18%
Phosphorus46%
Potassium0%

Impact on Crop Yield

Research indicates that DAP application significantly enhances crop yields. For instance, a study conducted on wheat crops revealed that DAP-treated plots exhibited a 30% increase in yield compared to control plots without DAP treatment. The rapid uptake of nutrients facilitated by DAP contributes to improved plant health and productivity.

Influence on Soil Microbiota

DAP not only supports plant growth but also influences soil microbial communities. The availability of ammonium and phosphate ions promotes microbial growth, enhancing soil fertility. A study highlighted that the application of DAP increased the population of beneficial bacteria in the rhizosphere, which in turn improved nutrient cycling and soil structure .

Case Study: Microbial Activity Enhancement

In an experiment examining the effects of DAP on cyanobacteria immobilized in polyurethane foam, researchers observed that higher concentrations of DAP led to increased alkaline phosphatase activity, indicating enhanced phosphorus availability and microbial metabolism . This suggests that DAP can play a significant role in bioremediation and soil health improvement.

Bone Mineralization

Recent studies have explored the potential of DAP in biomedical applications, particularly in bone repair. DAP has been shown to facilitate the formation of hydroxyapatite, a key component of bone mineralization. This property makes it a candidate for use in bone grafts and dental applications.

Table 2: Comparison of Biological Activity

CompoundBiological ActivityApplication
This compoundEnhances plant growth; supports microbial metabolism; aids bone mineralizationFertilizer; bioremediation; bone repair
Monoammonium PhosphateLower nitrogen content; primarily used as starter fertilizerFertilizer
Calcium PhosphateImportant for bone health but less soluble than DAPDietary supplements

Catalytic Properties

In addition to its agricultural and biomedical uses, DAP serves as an efficient catalyst in organic synthesis. It has been utilized in one-pot multicomponent reactions to synthesize complex molecules like pyrano[2,3-d]pyrimidinones under mild conditions. This versatility highlights its importance beyond traditional roles .

Chemical Reactions Analysis

Thermal Decomposition

DAP exhibits temperature-dependent decomposition, releasing ammonia and forming intermediate products:

 NH HPO s NH g + NH H PO s \text{ NH HPO s }\rightleftharpoons \text{NH g }+\text{ NH H PO s }

Key Data:

Temperature (°C)Decomposition ProductsNotes
70–100NH₃, (NH₄)H₂PO₄Gradual dissociation begins at 70°C; dissociation pressure at 100°C is ~5 mmHg .
155NH₃, PₓOᵧ, NOₓComplete decomposition into gas-phase oxides .

Above 155°C, DAP decomposes exothermically, emitting toxic gases (phosphorus oxides, nitrogen oxides) .

Reactivity with Carbonates

DAP reacts with calcium carbonate (CaCO₃) in geological or industrial contexts to form hydroxyapatite (HAP), enhancing material strength:

CaCO NH HPO H OCa PO OH CO NH \text{CaCO NH HPO H O}\rightarrow \text{Ca PO OH CO NH }

Research Findings:

  • Compressive Strength: Treated carbonate rocks showed a 22–24% increase in compressive strength (5.13–5.21 MPa vs. 4.2 MPa untreated) .

  • Temperature Effects: Optimal HAP formation occurs at 75°C and 6.9 MPa pressure, yielding a 181% stiffness increase in Austin chalk .

  • Reaction Depth: XRF analysis confirmed phosphorus enrichment up to 4–6 mm depth in treated samples .

Reactions with Heavy Metal Oxides

DAP interacts with lead(II,IV) oxide (Pb₃O₄) to immobilize toxic metals via precipitation:

Pb O NH HPO Pb PO OH NH H O\text{Pb O NH HPO }\rightarrow \text{Pb PO OH NH H O}

Key Observations:

  • Lead hydroxyapatite (Pb-HAP) forms within 28 days, reducing Pb bioavailability .

  • pH increases from ~7.5 to 8.5 during reaction, stabilizing the precipitate .

Aqueous Dissolution and pH Dynamics

DAP dissolves readily in water, producing ammonium and phosphate ions:

 NH HPO s 2NH aq +HPO aq \text{ NH HPO s }\rightarrow 2\text{NH aq }+\text{HPO aq }

Physical Properties:

PropertyValueSource
Solubility (20°C)690 g/L
pH (50 g/L solution)7.6–8.2
Density1.619 g/cm³

Catalytic and Industrial Reactions

In fertilizer production, DAP forms via ammoniation of phosphoric acid:

H PO 2NH  NH HPO \text{H PO 2NH }\rightarrow \text{ NH HPO }

  • Process Conditions: Reaction occurs in pipe reactors at 85°C, followed by granulation .

  • Catalyst Use: Urea addition accelerates HAP formation in carbonate treatments .

Diammonium hydrogen phosphate’s reactivity spans decomposition, mineralization, and industrial synthesis, with applications in agriculture, environmental remediation, and material science. Its behavior under varying thermal and chemical conditions underscores its versatility and utility in multidisciplinary contexts.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying diammonium hydrogen phosphate (DAP) for laboratory use?

DAP is synthesized via neutralization of phosphoric acid with ammonia under controlled stoichiometric conditions. The reaction proceeds as: H3PO4+2NH3(NH4)2HPO4\text{H}_3\text{PO}_4 + 2\text{NH}_3 \rightarrow (\text{NH}_4)_2\text{HPO}_4 Key parameters include maintaining a pH of 7.7–8.1 for a 5% solution to ensure product stability . Post-synthesis, impurities (e.g., insoluble matter ≤0.005%) are removed via recrystallization or filtration. Purity verification involves titration assays and pH testing .

Q. How do the physicochemical properties of DAP influence its applications in agricultural research?

DAP’s solubility (high in water) and buffering capacity (pH \sim8 in solution) make it ideal for soil amendment studies. Its dual N-P content (18% N, 46% P₂O₅) supports controlled nutrient release experiments. Researchers must account for its hygroscopicity during storage and its interaction with soil microbiota, which affects nutrient bioavailability .

Q. What analytical techniques are recommended for quantifying DAP in complex matrices (e.g., soil, biological samples)?

  • Ion chromatography (IC): Detects ammonium and phosphate ions post-extraction.
  • Spectrophotometry: Measures phosphate via molybdenum-blue method (λ = 880 nm).
  • X-ray diffraction (XRD): Confirms crystalline structure in solid-state studies .
    Calibration curves using certified DAP standards are critical for accuracy .

Advanced Research Questions

Q. How can researchers optimize dissolution kinetics of DAP in aqueous systems for controlled-release fertilizer studies?

Dissolution kinetics are influenced by:

  • Temperature: Higher temperatures (e.g., 40–60°C) accelerate dissolution but may destabilize ammonium ions.
  • Agitation: Stirring rates >200 rpm reduce boundary layer resistance.
  • Particle size: Finer granules (≤1 mm) enhance surface area for dissolution.
    A modified Noyes-Whitney model can predict rate constants, validated via gravimetric analysis .

Q. What experimental designs address contradictions in reported pH effects of DAP on soil microbiota?

Conflicting data on DAP’s pH impact (reported ranges: 5.5–8.1) arise from soil buffering capacity and organic matter content. To resolve this:

  • Use a central composite design (CCD) varying DAP concentration (0.5–5 g/L), soil type (sandy/clay), and organic carbon content.
  • Monitor microbial activity via ATP luminescence or CO₂ respiration assays .

Q. How does DAP function as a consolidant in cultural heritage conservation, and what are its limitations?

DAP reacts with calcite in limestone to form hydroxyapatite, enhancing mechanical strength. Key parameters:

  • Concentration: 1–3% w/v DAP solution for optimal penetration.
  • Application method: Brushing vs. poultice affects depth of consolidation.
    Limitations include potential salt efflorescence and incomplete reaction in siliceous substrates. SEM-EDS and micro-CT validate treatment efficacy .

Q. What methodologies mitigate ammonia volatilization during DAP application in hydroponic systems?

Ammonia loss is minimized by:

  • pH control: Maintain solution pH <7.0 using citric acid buffers.
  • Encapsulation: DAP-loaded alginate beads slow nutrient release.
  • Microbial inhibitors: Add nitrapyrin to suppress Nitrosomonas activity.
    Gas chromatography (GC) quantifies NH₃ emissions .

Q. Data Contradiction and Validation

Q. How to reconcile discrepancies in DAP’s role as a fire retardant across studies?

Variability arises from substrate composition (cellulose vs. synthetic polymers) and DAP loading (5–20% w/w). Researchers should:

  • Conduct cone calorimetry under standardized ISO 5660-1 conditions.
  • Compare peak heat release rates (pHRR) and char residue mass across substrates.
  • Use FTIR to analyze phosphoric acid formation during thermal decomposition .

Q. Why do dissolution studies report conflicting activation energies for DAP in gypsum systems?

Differences in gypsum particle morphology (e.g., crystalline vs. dihydrate) and DAP concentration (0.1–1 M) alter activation energy (Eₐ). Use Arrhenius plots across 25–60°C to calculate Eₐ, ensuring particle size uniformity via sieving (<75 µm) .

Q. Methodological Best Practices

Q. What statistical approaches are optimal for multifactorial DAP experiments (e.g., nutrient uptake studies)?

  • Fractional factorial design (FFD): Screens dominant factors (e.g., DAP dose, irrigation frequency).
  • Response surface methodology (RSM): Models non-linear interactions between variables.
  • ANOVA with Tukey’s HSD: Validates significance (p <0.05) in triplicate trials .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Chemical and Functional Comparisons

The table below summarizes DAP’s properties and performance relative to analogous compounds:

Compound Chemical Formula pH (Aqueous) Solubility (g/100g H₂O) Key Applications Performance vs. DAP
Diammonium Hydrogen Phosphate (DAP) (NH₄)₂HPO₄ 5.5–6.5 57.5 (20°C) Fertilizers, stone conservation, leavening Baseline for comparison.
Ammonium Dihydrogen Phosphate (ADP) NH₄H₂PO₄ ~4.5 37.4 (20°C) Flame retardants, fertilizers Higher acidity; provides superior compressive strength in magnesium phosphate cement (MPC) applications .
Potassium Dihydrogen Phosphate (KDP) KH₂PO₄ ~4.5 22.6 (20°C) Cd immobilization, food additives More effective in reducing soil Cd availability when combined with zeolite (38.6–61.4% reduction) vs. DAP (34.1–56.4%) .
Disodium Hydrogen Phosphate (DSP) Na₂HPO₄ ~9.0 7.7 (20°C) Detergents, buffers Alkaline pH limits use in acidic environments; less effective in stone conservation due to lower reactivity with carbonates .
Urea CO(NH₂)₂ ~7.0 78.3 (20°C) Fertilizers, fermentation nitrogen source Higher curdlan yield (0.19 g/L vs. DAP’s 0.15 g/L) in microbial fermentation due to better nitrogen bioavailability .
Ammonium Bicarbonate NH₄HCO₃ ~7.8 11.9 (20°C) Leavening agent Inferior leavening performance: DAP produces 3.74× more 2,5-diketofructose (DOF) in bread .

Sector-Specific Performance Insights

Agriculture and Environmental Remediation

  • DAP vs. ADP/KDP: While DAP is a cost-effective fertilizer, ADP and KDP show superior efficiency in specialized applications. For example, KDP combined with zeolite reduces soil Cd availability by up to 61.4%, outperforming DAP . ADP, however, is preferred in fire retardants due to its higher thermal stability .
  • pH Impact : DAP’s near-neutral pH minimizes soil acidification risks compared to ADP/KDP, making it suitable for sensitive crops .

Construction Materials

In magnesium phosphate cement (MPC), DAP increases water requirement and setting time but results in lower compressive strength compared to ADP or KDP. Borax additives mitigate this by extending workability .

Biochemical and Industrial Uses

  • In bread production, DAP outperforms ammonium bicarbonate in leavening efficiency due to its controlled ammonia release, enhancing dough volume and texture .

Market and Regional Trends

  • Dominant Regions : Asia-Pacific accounts for the largest DAP consumption (China, India), driven by agricultural demand .
  • Growth Projections : The global DAP market is expected to grow at a CAGR of >2% (2024–2031), with expanding applications in flame retardants and food processing .

Preparation Methods

Laboratory-Scale Synthesis via Neutralization Titration

The most widely taught laboratory method for synthesizing diammonium hydrogen phosphate involves the controlled neutralization of phosphoric acid (H₃PO₄) with ammonia (NH₃). This approach, documented in educational resources such as the Royal Society of Chemistry’s student protocols, prioritizes pedagogical clarity and safety while introducing foundational principles of stoichiometry and crystallization .

Reaction Mechanism and Stoichiometry

The synthesis occurs in two stages to prevent the formation of monoammonium salts. First, methyl orange indicator is used to titrate 10 cm³ of 1 M ammonia with 1 M phosphoric acid until the endpoint (pH ~4.0), producing ammonium dihydrogenphosphate (NH₄H₂PO₄):
H₃PO₄ + NH₃ → NH₄H₂PO₄\text{H₃PO₄ + NH₃ → NH₄H₂PO₄}
Subsequently, doubling the ammonia volume (20 cm³) and adding the same acid volume yields this compound:
H₃PO₄ + 2NH₃ → (NH₄)₂HPO₄\text{H₃PO₄ + 2NH₃ → (NH₄)₂HPO₄}
The final solution is evaporated to one-fifth of its original volume, cooled to crystallize the product, and filtered .

Yield Considerations

  • Theoretical Yield : Calculated based on limiting reagents (typically 1:2 molar ratio of H₃PO₄:NH₃).

  • Practical Yield : Reduced by residual moisture, incomplete crystallization, and solubility losses during filtration.

Industrial Production Methods

Industrial-scale production of this compound diverges from laboratory methods due to the need for cost efficiency, high throughput, and compliance with food or agricultural purity standards. Two primary approaches dominate: hot phosphoric acid neutralization and wet-process phosphoric acid refinement.

Hot Phosphoric Acid Neutralization

This method, described by Ataman Kimya, utilizes high-purity thermal phosphoric acid derived from elemental phosphorus combustion. The reaction occurs in continuous stirred-tank reactors under controlled pH and temperature :
H₃PO₄ + 2NH₃ → (NH₄)₂HPO₄\text{H₃PO₄ + 2NH₃ → (NH₄)₂HPO₄}

Key Process Parameters

ParameterValue/RangeImpact on Product Quality
Reaction Temperature80–100°CPrevents ammonium phosphate decomposition
pH Control7.8–8.5Ensures complete neutralization
Evaporation Density1.3 g/cm³Optimizes crystal growth

After neutralization, the solution is filtered to remove particulates, concentrated via vacuum evaporation, and crystallized at 25–30°C. The crystals are centrifuged and fluidized-bed dried to ≤0.2% moisture content .

Wet-Process Phosphoric Acid Refinement

Wet-process phosphoric acid, a byproduct of phosphate rock digestion with sulfuric acid, contains impurities like sulfates (SO₄²⁻), arsenic (As), and lead (Pb). A patented Chinese method (CN101935027B) addresses these challenges through multi-stage purification and neutralization .

Purification Steps

  • Desulfurization : Addition of barium carbonate (BaCO₃) precipitates sulfate ions:
    BaCO₃ + SO₄²⁻ → BaSO₄↓ + CO₃²⁻\text{BaCO₃ + SO₄²⁻ → BaSO₄↓ + CO₃²⁻}

  • Heavy Metal Removal : Phosphorus pentasulfide (P₂S₅) reacts with arsenic and lead to form insoluble sulfides:
    3P₂S₅ + 16As → 2As₃P₃S₁₅↓\text{3P₂S₅ + 16As → 2As₃P₃S₁₅↓}
    P₂S₅ + 2Pb → Pb₂S₅↓\text{P₂S₅ + 2Pb → Pb₂S₅↓}

Two-Stage Neutralization

  • Primary Neutralization : Ammonia is introduced to pH 6.0, yielding ammonium dihydrogenphosphate-rich slurry. Cooling to 25°C crystallizes ≈70% of impurities into the mother liquor.

  • Secondary Neutralization : The purified crystals are redissolved and ammoniated to pH 8.9–9.0, forming this compound with ≤10 ppm As/Pb .

Crystallization and Yield Optimization

Crystallization efficiency directly impacts product yield and particle morphology. Industrial methods employ anti-solvent addition or evaporative cooling, while lab-scale protocols rely on gradual evaporation.

Factors Affecting Crystallization

  • Supersaturation Ratio : Higher concentrations (e.g., evaporation to 1.3 g/cm³) accelerate nucleation but risk amorphous precipitates.

  • Cooling Rate : Slow cooling (0.5°C/min) favors large, pure crystals.

  • Agitation : Moderate mixing prevents agglomeration without inducing crystal fracture.

Yield Data from Industrial Case Study

StepMass Input (g)Mass Output (g)P₂O₅ Utilization
Primary Neutralization1140275.9242%
Secondary Neutralization275.92312.2358%

Mother liquors from both stages are recycled into agricultural-grade fertilizers, minimizing waste .

Comparative Analysis of Preparation Methods

MethodPurity (% (NH₄)₂HPO₄)Yield (%)Cost (Relative)Scalability
Laboratory Titration95–9865–75High≤1 kg/batch
Hot Acid Neutralization99–99.585–90Moderate10–100 t/day
Wet-Process Refinement99.8–99.975–80Low50–500 t/day

Environmental and Economic Considerations

The shift toward wet-process phosphoric acid in industrial settings reflects growing emphasis on sustainability, as it bypasses energy-intensive thermal phosphate production. However, the requisite purification steps (e.g., P₂S₅ usage) introduce secondary waste streams requiring sulfide precipitation treatments. Recent innovations focus on membrane filtration and ion-exchange resins to reduce chemical consumption .

Properties

IUPAC Name

diazanium;hydrogen phosphate
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InChI

InChI=1S/2H3N.H3O4P/c;;1-5(2,3)4/h2*1H3;(H3,1,2,3,4)
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InChI Key

MNNHAPBLZZVQHP-UHFFFAOYSA-N
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Canonical SMILES

[NH4+].[NH4+].OP(=O)([O-])[O-]
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Molecular Formula

(NH4)2HPO4, H9N2O4P
Record name AMMONIUM PHOSPHATE DIBASIC
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Related CAS

10124-31-9 (Parent)
Record name Ammonium phosphate [NF]
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DSSTOX Substance ID

DTXSID6029705
Record name Diammonium hydrogen phosphate
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Molecular Weight

132.06 g/mol
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Physical Description

Ammonium phosphate is a white solid with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Odorless white solid; [ICSC] Fertilizer grade is greenish to grey to brown solid; [CHEMINFO] Water soluble; [MSDSonline], ODOURLESS WHITE CRYSTALS OR POWDER.
Record name AMMONIUM PHOSPHATE
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Record name Phosphoric acid, ammonium salt (1:2)
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Record name Ammonium phosphate, dibasic
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Solubility

Insoluble in ethanol, acetone, 69.5 g/100 g water at 25 °C, 1 g dissolves in 1.7 mL water, 0.5 mL boiling water, Solubility in water, g/100ml at 10 °C: 57.5
Record name DIAMMONIUM HYDROGEN PHOSPHATE
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Density

Diammonium: 1.8 at 68.0 °F Monoammonium: 1.6 at 20 °C (USCG, 1999), 1.619 g/cu cm, Relative density (water = 1): 1.6
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Record name DIAMMONIUM HYDROGEN PHOSPHATE
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Impurities

Wet process DAP: iron, aluminum and magnesium.
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Color/Form

White crystals, Crystals or crystalline powder

CAS No.

7722-76-1; 7783-28-0, 7783-28-0
Record name AMMONIUM PHOSPHATE
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Record name Ammonium phosphate [NF]
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Record name Diammonium hydrogen phosphate
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Record name Diammonium hydrogenorthophosphate
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Record name AMMONIUM PHOSPHATE, DIBASIC
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Record name DIAMMONIUM HYDROGEN PHOSPHATE
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Record name AMMONIUM PHOSPHATE DIBASIC
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Melting Point

155 °C with decomposition
Record name DIAMMONIUM HYDROGEN PHOSPHATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Diammonium hydrogen phosphate
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